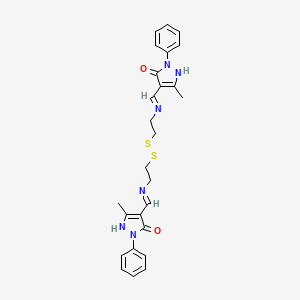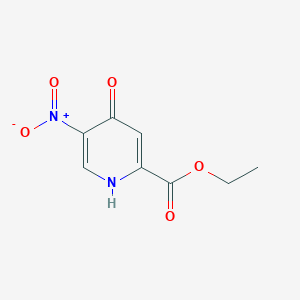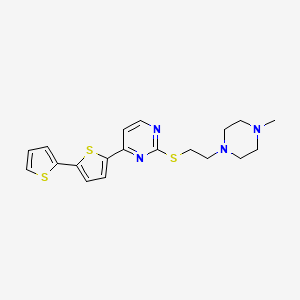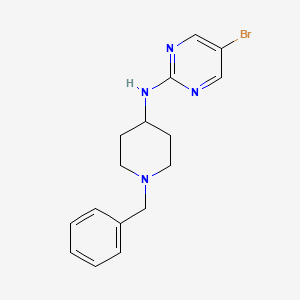
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring and a bromopyrimidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with piperidine. The bromopyrimidine moiety is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction parameters such as temperature, pressure, and reagent flow rates. This method enhances the efficiency and safety of the production process, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for substitutions .
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted pyrimidines. These products are often isolated and purified using techniques like column chromatography or recrystallization .
Applications De Recherche Scientifique
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of (1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to the suppression of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Benzyl-piperidin-4-YL)-(5-chloro-pyrimidin-2-YL)-amine
- (1-Benzyl-piperidin-4-YL)-(5-fluoro-pyrimidin-2-YL)-amine
- (1-Benzyl-piperidin-4-YL)-(5-iodo-pyrimidin-2-YL)-amine
Uniqueness
What sets (1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine apart from its analogs is the presence of the bromine atom in the pyrimidine ring. This bromine atom can participate in unique halogen bonding interactions, enhancing the compound’s binding affinity to certain biological targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with varying biological activities .
Propriétés
Numéro CAS |
886366-31-0 |
|---|---|
Formule moléculaire |
C16H19BrN4 |
Poids moléculaire |
347.25 g/mol |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-5-bromopyrimidin-2-amine |
InChI |
InChI=1S/C16H19BrN4/c17-14-10-18-16(19-11-14)20-15-6-8-21(9-7-15)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2,(H,18,19,20) |
Clé InChI |
XTDIPZRQXCCSNS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC2=NC=C(C=N2)Br)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one](/img/structure/B14163464.png)
![3-[(2-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14163474.png)
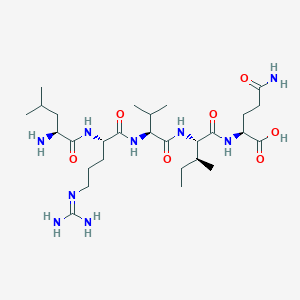
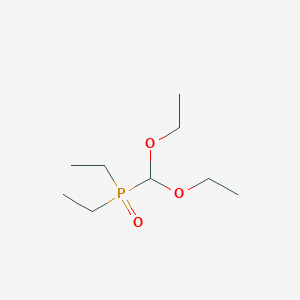
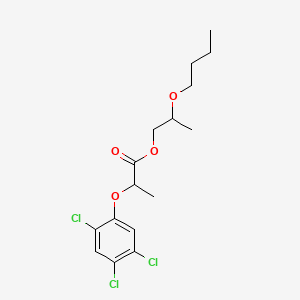
![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
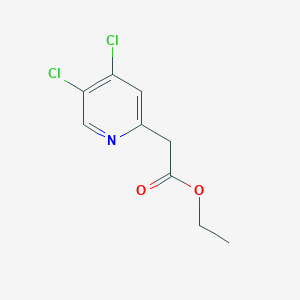
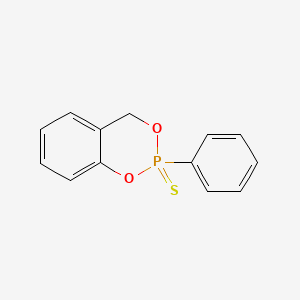
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)

